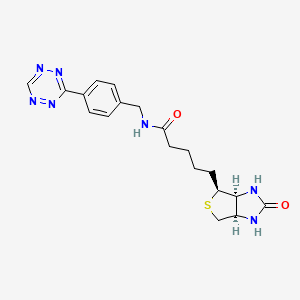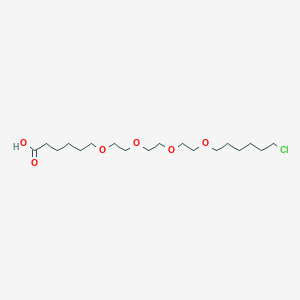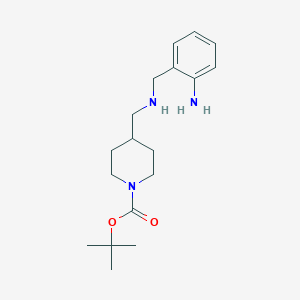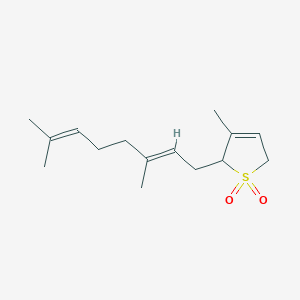
Guanosine 5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process. The structure of guanosine 5’-triphosphate is similar to that of guanosine nucleoside, with the addition of phosphates on the ribose sugar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate can be synthesized through the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C. This reaction involves four successive steps, leading to the formation of guanosine 5’-triphosphate, guanosine 5’-diphosphate, and guanosine 5’-monophosphate .
Industrial Production Methods
In industrial settings, guanosine 5’-triphosphate is often prepared by enzymatic phosphorylation of guanosine 5’-monophosphate, followed by purification using ion exchange chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-triphosphate undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, transferring its phosphate groups to other molecules.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine 5’-triphosphate include enzymes like GTPases and kinases. Conditions often involve physiological pH and temperature, as these reactions typically occur within biological systems .
Major Products
The major products formed from reactions involving guanosine 5’-triphosphate include guanosine diphosphate and guanosine monophosphate, depending on the specific reaction and conditions .
Applications De Recherche Scientifique
Guanosine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a building block for RNA synthesis.
Industry: It is used in the production of RNA and as a reagent in various biochemical assays.
Mécanisme D'action
Guanosine 5’-triphosphate exerts its effects through several mechanisms:
Energy Transfer: It acts as a source of energy for various cellular processes, similar to adenosine triphosphate.
Signal Transduction: It is essential for G-protein-coupled receptor signaling, where it is converted to guanosine diphosphate by GTPases.
Protein Synthesis: It provides energy for the binding of aminoacyl-tRNA to the ribosome during translation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-triphosphate: Similar in structure and function, but with adenine as the nucleobase.
Cytidine 5’-triphosphate: Contains cytosine as the nucleobase and is involved in lipid synthesis.
Uridine 5’-triphosphate: Contains uracil as the nucleobase and is involved in glycogen synthesis.
Uniqueness
Guanosine 5’-triphosphate is unique in its specific role in G-protein signaling and its involvement in the synthesis of RNA during transcription. Its ability to act as an energy source and activator of substrates in metabolic reactions also sets it apart from other nucleoside triphosphates .
Propriétés
Numéro CAS |
86527-72-2 |
|---|---|
Formule moléculaire |
C10H12N5O14P3-4 |
Poids moléculaire |
519.15 g/mol |
Nom IUPAC |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
XKMLYUALXHKNFT-UUOKFMHZSA-J |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)



![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)



![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
![3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride](/img/structure/B11829237.png)
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11829239.png)
![((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829242.png)

